N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H12Cl2N2O2 and its molecular weight is 299.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.0275830 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
One notable application of compounds related to N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is in antitumor research. Studies have demonstrated that certain derivatives, such as imidazotetrazines, exhibit curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrugs, converting to active forms that inhibit tumor growth (M. Stevens et al., 1984).
Antimicrobial and Antifungal Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. For instance, certain tetrahydropyrimidine derivatives demonstrated significant inhibition of bacterial and fungal growth, suggesting potential as novel antimicrobial agents (J. Akbari et al., 2008).
Antiobesity and Appetite Suppression
Research into diaryl dihydropyrazole-3-carboxamides, closely related to the structure of this compound, has shown significant in vivo antiobesity activity. These compounds have been found to suppress appetite and reduce body weight in animal models, attributed to their antagonistic activity on CB1 receptors (Brijesh Kumar Srivastava et al., 2007).
Antibiofilm and Antipathogenic Effects
Thiourea derivatives, including those with chlorophenyl groups, have shown potential for development as antimicrobial agents with antibiofilm properties. These compounds' antipathogenic activity is significant, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm growth capabilities (Carmen Limban et al., 2011).
Insecticidal Activity
Studies on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides have highlighted their chemoselective nucleophilic chemistry and potential insecticidal activity. These compounds, through controlled chemical modifications, offer insights into developing new classes of insecticides (G. Yu et al., 2009).
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-10-12(7(2)19-17-10)13(18)16-11-6-8(14)4-5-9(11)15/h4-6H,3H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMRYDMKDIISIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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